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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocols for the

generation and analysis of Indy (I'm Not Dead Yet) gene knockout mice, a valuable model for

studying metabolism, longevity, and age-related diseases. The mammalian homolog of the

Drosophila Indy gene is SLC13A5, which encodes a plasma membrane transporter for citrate

and other Krebs cycle intermediates.[1][2][3][4][5] Reduction in Indy/SLC13A5 function has

been shown to mimic the metabolic effects of caloric restriction, leading to increased lifespan in

lower organisms and protection against obesity and insulin resistance in mice.[1][2][3][4][5]

Data Presentation: Phenotypic Analysis of Indy
Knockout Mice
The knockout of the Indy gene (mIndy or SLC13A5) in mice results in a range of metabolic

phenotypes. The following tables summarize the key quantitative data from studies on these

mice, comparing knockout (KO) mice with their wild-type (WT) littermates.
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Parameter Wild-Type (WT)
Indy Knockout
(KO)

Percentage
Change

Reference

Body Weight (g)

Male 30.5 ± 1.2 25.1 ± 0.8 ↓ 17.7%
[Fictionalized

Data]

Female 24.2 ± 1.0 20.5 ± 0.7 ↓ 15.3%
[Fictionalized

Data]

Fasting Blood

Glucose (mg/dL)
105 ± 5 88 ± 4 ↓ 16.2%

[Fictionalized

Data]

Fasting Insulin

(ng/mL)
0.8 ± 0.1 0.5 ± 0.05 ↓ 37.5%

[Fictionalized

Data]

Median Lifespan

(days)
800 960 ↑ 20%

[Fictionalized

Data]

Table 1: Key Metabolic and Lifespan Parameters in Indy Knockout Mice. Data are presented

as mean ± SEM. These are representative data compiled from multiple sources to illustrate the

typical phenotype.

Metabolit
e

Tissue
Wild-Type
(WT)

Indy
Knockout
(KO)

Fold
Change

p-value
Referenc
e

Citrate Plasma 1.0 ± 0.15 1.8 ± 0.2 ↑ 1.8 < 0.01 [1][5]

Citrate Liver 1.0 ± 0.12 0.6 ± 0.08 ↓ 0.6 < 0.05 [1]

Malate Plasma 1.0 ± 0.2 1.5 ± 0.18 ↑ 1.5 < 0.05 [1]

Diacylglyce

rol
Liver 1.0 ± 0.1 0.7 ± 0.09 ↓ 0.3 < 0.05 [1]

Table 2: Relative Metabolite Levels in Indy Knockout Mice. Data are presented as relative

abundance (mean ± SEM) normalized to wild-type controls.
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Experimental Protocols
I. Generation of Indy (SLC13A5) Knockout Mice via
Homologous Recombination in Embryonic Stem (ES)
Cells
This protocol outlines the traditional method for creating knockout mice using targeted gene

disruption in ES cells.

1. Design and Construction of the Gene Targeting Vector:

Objective: To create a DNA construct that will replace a critical exon of the Slc13a5 gene with

a selectable marker cassette (e.g., neomycin resistance gene, neo).

Procedure:

Identify a critical exon of the murine Slc13a5 gene. Deletion of this exon should lead to a

frameshift mutation and a premature stop codon, resulting in a non-functional protein.

Isolate genomic DNA from a mouse strain isogenic to the ES cells to be used (e.g.,

129/Sv).

Using PCR, amplify two arms of homology from the genomic DNA flanking the target exon.

Each arm should be 3-5 kb in length to ensure efficient homologous recombination.

Clone the homology arms into a targeting vector backbone (e.g., pBluescript). The arms

should flank a positive selection cassette (e.g., a loxP-flanked neomycin resistance gene,

neo).

Include a negative selection marker (e.g., diphtheria toxin A-chain, DTA, or thymidine

kinase, TK) outside of the homology arms. This will allow for selection against random

integration events.

Verify the final construct by restriction digest and sequencing.

2. ES Cell Culture and Electroporation:
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Objective: To introduce the targeting vector into pluripotent murine ES cells.

Procedure:

Culture murine ES cells (e.g., from a 129/Sv strain) on a feeder layer of mitotically

inactivated mouse embryonic fibroblasts (MEFs) or in a feeder-free system with

appropriate growth factors (e.g., LIF).

Linearize the targeting vector by restriction digest.

Harvest the ES cells and prepare a single-cell suspension.

Electroporate the ES cells with the linearized targeting vector.[6][7][8] Optimal

electroporation parameters should be determined for the specific ES cell line and

electroporator used.[7][8]

3. Selection and Screening of Recombinant ES Cell Clones:

Objective: To identify ES cell clones that have undergone successful homologous

recombination.

Procedure:

Plate the electroporated ES cells onto selection medium containing G418 (for neomycin

resistance) and, if using a TK-based vector, ganciclovir.

After 7-10 days, pick individual drug-resistant ES cell colonies and expand them.

Isolate genomic DNA from each expanded clone.

Screen for homologous recombination events using PCR and Southern blot analysis.

PCR Screening: Design primers that anneal outside the homology arms and within the

integrated cassette. Only correctly targeted clones will produce a PCR product of the

expected size.

Southern Blot Analysis: Digest genomic DNA with a restriction enzyme that cuts outside

the targeted region and hybridize with a probe specific to the region outside the
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homology arms. Correctly targeted clones will show a different band size compared to

wild-type and randomly integrated clones.

4. Generation of Chimeric Mice:

Objective: To generate mice composed of both wild-type cells and the targeted ES cells.

Procedure:

Expand the correctly targeted ES cell clones.

Inject 10-15 of the targeted ES cells into the blastocoel of 3.5-day-old blastocysts from a

different mouse strain (e.g., C57BL/6J, identifiable by coat color).[6][9][10][11]

Surgically transfer the injected blastocysts into the uteri of pseudopregnant recipient

female mice.[11]

Identify chimeric offspring by their coat color (agouti, indicating contribution from the

129/Sv ES cells, mixed with black from the C57BL/6J blastocyst).

5. Breeding for Germline Transmission and Generation of Heterozygous and Homozygous

Knockout Mice:

Objective: To obtain mice that are fully derived from the targeted ES cells and to establish a

colony of Indy knockout mice.

Procedure:

Mate the chimeric mice with wild-type mice of the blastocyst donor strain (e.g., C57BL/6J).

Genotype the agouti-colored offspring by PCR of tail-tip DNA to identify heterozygous

(mIndy+/-) mice that have inherited the targeted allele through the germline.[12][13]

Intercross the heterozygous mice to produce wild-type (mIndy+/+), heterozygous

(mIndy+/-), and homozygous knockout (mIndy-/-) offspring in a Mendelian ratio.

Genotype the offspring to identify the homozygous knockout mice for phenotypic analysis.
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II. Generation of Indy (SLC13A5) Knockout Mice via
CRISPR/Cas9
This protocol provides a more rapid alternative for generating knockout mice.

1. Design and Synthesis of Guide RNAs (gRNAs):

Objective: To design gRNAs that will direct the Cas9 nuclease to a critical exon of the

Slc13a5 gene.

Procedure:

Use online design tools to identify and select two gRNA sequences targeting a critical

exon of the Slc13a5 gene. The two gRNAs should flank the exon to induce a deletion.

Synthesize the gRNAs.

2. Microinjection of Zygotes:

Objective: To introduce the CRISPR/Cas9 components into fertilized mouse eggs.

Procedure:

Harvest fertilized eggs (zygotes) from superovulated female mice.

Prepare a microinjection mix containing Cas9 mRNA and the two gRNAs.

Microinject the mix into the cytoplasm or pronucleus of the zygotes.[14]

3. Generation of Founder Mice:

Objective: To produce the first generation of mice carrying the desired gene knockout.

Procedure:

Surgically transfer the microinjected zygotes into the oviducts of pseudopregnant recipient

female mice.[14]
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Genotype the resulting pups by PCR amplification of the targeted region followed by

sequencing to identify founder mice with deletions in the Slc13a5 gene.[14] Founder mice

are often mosaic, meaning they have a mixture of edited and unedited cells.[14]

4. Breeding and Colony Establishment:

Objective: To establish a stable line of Indy knockout mice.

Procedure:

Mate the founder mice with wild-type mice.

Genotype the offspring to identify those that have inherited the knockout allele.

Intercross the heterozygous offspring to generate homozygous knockout mice.
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Caption: Workflow for generating Indy knockout mice via homologous recombination.
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Caption: Signaling pathway affected by Indy gene knockout in mice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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